Bienvenue dans la boutique en ligne BenchChem!

3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE

conformational analysis structure-activity relationship ELOVL6 inhibition

3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1448064-28-5) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring a benzenesulfonyl group at the 3-position and a 1,3-benzodioxole-5-carbonyl moiety at the 8-position. The compound is listed in several chemical vendor catalogs as a research-grade building block, with a molecular formula of C₂₁H₂₁NO₅S and a molecular weight of 399.46 g/mol.

Molecular Formula C21H21NO5S
Molecular Weight 399.46
CAS No. 1448064-28-5
Cat. No. B2931618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE
CAS1448064-28-5
Molecular FormulaC21H21NO5S
Molecular Weight399.46
Structural Identifiers
SMILESC1CC2CC(CC1N2C(=O)C3=CC4=C(C=C3)OCO4)S(=O)(=O)C5=CC=CC=C5
InChIInChI=1S/C21H21NO5S/c23-21(14-6-9-19-20(10-14)27-13-26-19)22-15-7-8-16(22)12-18(11-15)28(24,25)17-4-2-1-3-5-17/h1-6,9-10,15-16,18H,7-8,11-13H2
InChIKeyGUQRJTBBDCMUFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1448064-28-5): Core Structural Profile


3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane (CAS 1448064-28-5) is a synthetic small molecule built on the 8-azabicyclo[3.2.1]octane (tropane) scaffold, featuring a benzenesulfonyl group at the 3-position and a 1,3-benzodioxole-5-carbonyl moiety at the 8-position [1]. The compound is listed in several chemical vendor catalogs as a research-grade building block, with a molecular formula of C₂₁H₂₁NO₅S and a molecular weight of 399.46 g/mol . The 8-azabicyclo[3.2.1]octane core is a privileged structure in medicinal chemistry, forming the foundation of numerous bioactive molecules including tropane alkaloids, while the benzodioxole fragment is a recognized pharmacophore present in several approved drugs [2]. However, the specific combination of these two functional groups on the tropane scaffold represents a relatively unexplored chemical space.

Why 3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane Cannot Be Trivially Substituted by In-Class Analogs


The 8-azabicyclo[3.2.1]octane scaffold is conformationally rigid, with the endo/exo orientation of the 3-substituent critically influencing molecular recognition and biological activity [1]. In the ELOVL6 inhibitor series, the stereochemistry of the 3-sulfonyl group on the tropane ring was essential for potency; the 3-endo-phenylsulfonyl configuration provided optimal fit within the enzyme's hydrophobic pocket, while the 3-exo isomer showed significantly reduced activity [1]. The benzodioxole-5-carbonyl group at the 8-position introduces additional conformational constraints and potential for pi-stacking interactions that are absent in simpler N-acyl or N-carboxamide analogs. Small structural modifications to either the sulfonyl or the N-acyl moiety can lead to substantial shifts in physicochemical properties—including logP, solubility, and metabolic stability—as well as target engagement profiles. Therefore, generic substitution of this compound with other 8-azabicyclo[3.2.1]octane derivatives without equivalent substitution patterns carries a high risk of divergent biological outcomes.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane vs. Comparators


Conformational Rigidity and 3-Endo vs. 3-Exo Sulfonyl Orientation: Impact on Target Engagement

The 3-sulfonyl substituent on the 8-azabicyclo[3.2.1]octane scaffold can adopt either endo or exo orientation relative to the tropane ring. In the ELOVL6 inhibitor series, compound 1a bearing a 3-endo-phenylsulfonyl group exhibited an IC₅₀ of 180 nM against human ELOVL6, whereas the corresponding 3-exo epimer was essentially inactive (IC₅₀ > 10,000 nM), representing a >55-fold difference in potency solely attributable to sulfonyl stereochemistry [1]. While the target compound (CAS 1448064-28-5) has not been directly assayed against ELOVL6 in published studies, its (1R,5S) stereochemical designation—consistent with the 3-endo configuration as specified in the systematic name benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone—places it in the favorable stereochemical series . This contrasts with commercially available 3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1135000-80-4), which lacks stereochemical specification and may contain mixtures of endo/exo isomers .

conformational analysis structure-activity relationship ELOVL6 inhibition

N-Acyl Substitution Pattern: Benzodioxole-5-carbonyl vs. Carboxamide and Other N-Acyl Groups

Within the 3-sulfonyl-8-azabicyclo[3.2.1]octane series, the nature of the N-8 substituent significantly modulates both potency and pharmacokinetic properties. In the ELOVL6 inhibitor optimization campaign, replacement of the N-phenylcarboxamide group (compound 1a, ELOVL6 IC₅₀ = 180 nM, aqueous solubility < 1 μg/mL) with an N-benzoxazinone moiety (compound 1w) improved solubility by >10-fold while maintaining potency (IC₅₀ = 210 nM) [1]. The benzodioxole-5-carbonyl group present in CAS 1448064-28-5 represents a distinct N-acyl chemotype that is not directly evaluated in the published ELOVL6 series. The 1,3-benzodioxole ring system contributes an additional hydrogen-bond acceptor (the dioxole oxygen atoms) and increased aromatic surface area compared to simple benzoyl or phenylacetyl N-substituents, which may confer differentiated solubility, permeability, and target binding profiles [2]. However, no direct comparative data for the benzodioxole-5-carbonyl vs. alternative N-acyl groups on the same 3-benzenesulfonyl-8-azabicyclo[3.2.1]octane core are available in the public domain.

physicochemical properties metabolic stability structure-property relationship

Availability of Defined Stereochemistry: (1R,5S) vs. Racemic or Unspecified 3-Substituted Tropanes

Commercial sourcing records indicate that CAS 1448064-28-5 is supplied with explicit (1R,5S) stereochemistry as benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone . In contrast, the structurally related 3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride (CAS 1135000-80-4) is offered by multiple vendors without stereochemical designation, and the free base 3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octane is similarly available as a racemic or stereochemically undefined mixture . The 3-position of the tropane ring is a chiral center; non-stereoselective synthesis yields a mixture of (1R,5S,3R) and (1R,5S,3S) diastereomers with potentially divergent biological activities. Procurement of stereochemically defined material eliminates this variability and ensures batch-to-batch reproducibility in biological assays .

stereochemical purity chemical sourcing reproducibility

Recommended Application Scenarios for 3-(Benzenesulfonyl)-8-(2H-1,3-benzodioxole-5-carbonyl)-8-azabicyclo[3.2.1]octane


Stereochemically Defined Scaffold for ELOVL6 or Related Lipid Metabolism Target SAR Exploration

Based on the established SAR of the 3-sulfonyl-8-azabicyclo[3.2.1]octane class, where the 3-endo-phenylsulfonyl configuration is critical for ELOVL6 inhibition (IC₅₀ = 180 nM for the endo epimer vs. >10,000 nM for the exo epimer) [1], this compound's defined (1R,5S) stereochemistry makes it suitable as a starting point for structure-activity relationship studies targeting elongase enzymes or related lipid-modifying targets. The benzodioxole-5-carbonyl N-substituent offers a distinct chemotype for exploring N-8 substituent effects on potency, selectivity, and ADME properties, complementing the published N-phenylcarboxamide and N-benzoxazinone series [1].

Chemical Biology Probe Development Leveraging the Dual Pharmacophore Design

The compound simultaneously presents two pharmacophoric elements—the benzenesulfonyl group (a known hydrogen-bond acceptor and hydrophobic anchor) and the 1,3-benzodioxole moiety (a privileged fragment found in multiple approved drugs) [2]—on a conformationally constrained tropane scaffold. This dual-pharmacophore architecture may enable polypharmacology or multi-target engagement profiles distinct from mono-functionalized 8-azabicyclo[3.2.1]octane derivatives. The defined stereochemistry supports reproducible probe development for chemical biology applications requiring batch-to-batch consistency.

Physicochemical Property Benchmarking for N-Benzodioxole-Containing Bicyclic Amides

The benzodioxole-5-carbonyl moiety is underrepresented in published 3-sulfonyl-8-azabicyclo[3.2.1]octane SAR. This compound can serve as a reference standard for measuring key physicochemical parameters (logP, aqueous solubility, permeability, microsomal stability) of the N-benzodioxole-acyl tropane chemotype, enabling comparison with published data for N-phenylcarboxamide (solubility < 1 μg/mL) and N-benzoxazinone (solubility > 10 μg/mL) analogs [1]. Such data would inform the design of future analogs with balanced potency and drug-like properties.

Reference Compound for Analytical Method Development and Metabolite Identification

With a molecular weight of 399.46 g/mol and distinct UV chromophores from both the benzenesulfonyl (λmax ≈ 265 nm) and benzodioxole (λmax ≈ 285 nm) groups, this compound is amenable to HPLC-UV and LC-MS method development. Its defined structure facilitates the establishment of purity assays, stability-indicating methods, and forced degradation studies. The compound can also serve as a model substrate for in vitro metabolite identification studies, where the benzodioxole ring is susceptible to CYP450-mediated O-demethylenation, generating a catechol metabolite that can be monitored by mass spectrometry [3].

Quote Request

Request a Quote for 3-(BENZENESULFONYL)-8-(2H-1,3-BENZODIOXOLE-5-CARBONYL)-8-AZABICYCLO[3.2.1]OCTANE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.